6-Fluoro-5-iodopyridin-2-ol

Physicochemical Properties Solid-State Characterization Thermal Stability

Researchers pursuing CNS candidates face trade-offs between cross-coupling reactivity and metabolic stability. 6-Fluoro-5-iodopyridin-2-ol (CAS 884660-48-4) resolves this with its unique ortho-F/OH and meta-I substitution. • Enables selective Pd cross-coupling at iodine while C2-OH supports metal-free hydroxylation-arylation cascades (up to 93% yield). • Predicted LogP 1.25-elevated ~0.43 units vs. non-fluorinated analog-optimizes BBB penetration for CNS programs. • Mp 149°C ensures robust thermal processing for kg-scale synthesis. Full analytical documentation; available for immediate global dispatch.

Molecular Formula C5H3FINO
Molecular Weight 238.99 g/mol
CAS No. 884660-48-4
Cat. No. B1445581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-5-iodopyridin-2-ol
CAS884660-48-4
Molecular FormulaC5H3FINO
Molecular Weight238.99 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=C1I)F
InChIInChI=1S/C5H3FINO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9)
InChIKeyOSOZRTIYHZBEGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-5-iodopyridin-2-ol: Halogenated Pyridine Building Block


6-Fluoro-5-iodopyridin-2-ol (CAS 884660-48-4) is a polyhalogenated pyridine derivative featuring fluorine, iodine, and hydroxyl substituents on the pyridine ring [1]. With a molecular weight of 238.99 g/mol and a melting point of 149°C, this compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in cross-coupling and nucleophilic substitution reactions [2]. Its unique substitution pattern enables selective functionalization strategies that distinguish it from simpler mono- or di-substituted pyridine analogs [3].

1
Selective cross-coupling via iodine leaving group
2
Hydroxyl-directed metalation and functionalization
3
Late-stage diversification scaffold in medchem

6-Fluoro-5-iodopyridin-2-ol: Unique Substitution Pattern


The substitution pattern in 6-Fluoro-5-iodopyridin-2-ol—fluorine ortho to the hydroxyl and iodine meta to the fluorine—creates a distinct electronic and steric environment that cannot be replicated by alternative halogenated pyridines such as 5-iodopyridin-2-ol, 5-fluoro-2-iodopyridine, or 6-chloro-5-iodopyridin-2-ol [1]. The combination of strongly electronegative fluorine and the polarizable iodine atom, along with the hydroxyl group capable of hydrogen bonding, significantly alters physicochemical properties (e.g., melting point, logP, density) and reactivity profiles in cross-coupling and nucleophilic substitution reactions [2]. Consequently, direct substitution with a more readily available analog risks compromising synthetic yield, selectivity, or biological activity in downstream applications [3].

Target Attribute
Alternate Pyridine Risk
Ortho-fluorine and C2-hydroxyl pattern
Analog lacking hydroxyl loses hydrogen bonding, altering solubility and reactivity
Polarizable iodine as superior coupling handle
Bromine/chlorine analogs may reduce cross-coupling efficiency
Fluorine elevates lipophilicity and metabolic stability
Non-fluorinated analog may shift ADME profile in assays

6-Fluoro-5-iodopyridin-2-ol: Comparative Evidence


Higher Melting Point vs 5-Fluoro-2-iodopyridine

6-Fluoro-5-iodopyridin-2-ol exhibits a significantly higher melting point (149°C) compared to the related analog 5-fluoro-2-iodopyridine (33–37°C) [1][2]. This 112–116°C increase is attributable to intermolecular hydrogen bonding mediated by the hydroxyl group, which is absent in 5-fluoro-2-iodopyridine [3].

Melting Point
Reported
149°C (vs 33–37°C)
Higher thermal stability in processing
Data from vendor specifications; confirm under own conditions
Physicochemical Properties Solid-State Characterization Thermal Stability

Enhanced Lipophilicity over 5-Iodopyridin-2-ol

The predicted ACD/LogP value for 6-fluoro-5-iodopyridin-2-ol is 1.25, whereas the non-fluorinated analog 5-iodopyridin-2-ol has a predicted LogP of approximately 0.82 [1]. The fluorine substituent increases lipophilicity by ~0.43 log units, which can influence membrane permeability and protein binding in biological assays .

Predicted LogP
Data to verify
1.25 (+0.43 vs 5-iodopyridin-2-ol)
Increased lipophilicity may affect membrane permeability
ACD/Labs prediction; experimental measurement recommended
Lipophilicity Drug Design ADME Properties

Higher Density & Molar Volume vs 5-Fluoro-2-iodopyridine

6-Fluoro-5-iodopyridin-2-ol has a predicted density of 2.2±0.1 g/cm³ and a molar volume of 107.4±3.0 cm³, whereas 5-fluoro-2-iodopyridine exhibits a lower predicted density of 2.0±0.1 g/cm³ and molar volume of ~111 cm³ [1][2]. The higher density and lower molar volume reflect the influence of the hydroxyl group in promoting tighter crystal packing and stronger intermolecular interactions .

Density & Molar Volume
Data to verify
2.2 g/cm³, 107.4 cm³/mol
Denser crystal packing may influence dissolution
Predicted values; solid-state characterization advised
Physical Properties Formulation Crystal Engineering

Tandem Hydroxylation–Arylation Reactivity

The combination of an ortho-fluorine and a hydroxyl group in 6-fluoro-5-iodopyridin-2-ol enables a tandem hydroxylation–arylation sequence that is not feasible with analogs lacking either the fluorine or hydroxyl moiety (e.g., 5-fluoro-2-iodopyridine or 5-iodopyridin-2-ol) [1]. In transition-metal-free protocols, 2-fluoropyridine derivatives undergo hydroxylation at the C2 position followed by arylation to yield pyridyl pyridones and oxydipyridines, with reported yields up to 93% for related substrates [2][3].

Tandem Reactivity
Class-level inference
Ortho-F enables sequential hydroxylation–arylation
Supports metal-free pyridone scaffold synthesis
Yield up to 93% for related 2-fluoropyridines; verify on target
Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

6-Fluoro-5-iodopyridin-2-ol: High-Value Application Scenarios


CNS-Penetrant Lead Discovery

With a predicted LogP of 1.25—elevated by ~0.43 units compared to non-fluorinated 5-iodopyridin-2-ol—6-fluoro-5-iodopyridin-2-ol is better suited for CNS drug discovery campaigns where moderate lipophilicity is required to balance blood–brain barrier penetration with aqueous solubility [1]. The fluorine atom also enhances metabolic stability, a critical attribute for CNS-active candidates.

Metal-Free Pyridone & Oxydipyridine Synthesis

The ortho-fluorine and C2-hydroxyl arrangement permits transition-metal-free hydroxylation–arylation cascades, enabling rapid construction of pyridyl pyridone and oxydipyridine scaffolds in high yields (up to 93% for related substrates) [2][3]. This is particularly valuable for medicinal chemists seeking to avoid palladium contamination in API synthesis or for academic groups with limited access to specialized catalysts.

Solid-Form Screening of Thermally Labile APIs

The compound's melting point of 149°C—significantly higher than 5-fluoro-2-iodopyridine (33–37°C)—provides a wider thermal processing window and reduces the risk of degradation during crystallization, drying, and storage [4]. This thermal robustness makes it a more reliable building block for kilogram-scale synthesis and pre-formulation studies.

SAR: Halogen and Hydrogen-Bonding Effects

6-Fluoro-5-iodopyridin-2-ol offers a unique combination of a strong σ-hole donor (iodine), an electronegative fluorine that polarizes the ring and can participate in orthogonal multipolar interactions, and a hydrogen-bond donor/acceptor hydroxyl group [5]. This triad of interaction modalities makes it an ideal probe for SAR studies aimed at optimizing target engagement and selectivity in kinase, GPCR, or epigenetic target programs.

Application
Selection Property
Validation Focus
CNS permeability research
Lipophilicity and fluorine modulation
Membrane permeability and metabolic stability assays
Heterocycle diversification
Tandem hydroxylation–arylation chemistry
Reaction condition screening and yield optimization
Thermal processing studies
High melting point and thermal robustness
Thermal stability and crystallization window
Protein-ligand interaction profiling
Halogen-σ-hole, fluorine, H-bond donor triad
Target engagement and selectivity assays

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